3-(3-Fluoro-4-methylphenyl)aniline, HCl
Overview
Description
3-(3-Fluoro-4-methylphenyl)aniline, HCl is a chemical compound with the molecular formula C13H13ClFN. It is a derivative of aniline, where the aniline ring is substituted with a fluoro and a methyl group at specific positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)aniline, HCl typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylaniline.
Reaction with Hydrochloric Acid: The 3-fluoro-4-methylaniline is reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of 3-fluoro-4-methylaniline and hydrochloric acid are used.
Automated Reaction Systems: The reactions are carried out in automated reactors to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)aniline, HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds .
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)aniline, HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)aniline, HCl involves its interaction with specific molecular targets. The fluoro and methyl groups on the aniline ring can influence the compound’s binding affinity and specificity towards various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylaniline: A closely related compound without the hydrochloride group.
4-Amino-2-fluorotoluene: Another similar compound with a different substitution pattern on the aniline ring.
Uniqueness
3-(3-Fluoro-4-methylphenyl)aniline, HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGDMUKLHZRAJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-32-1 | |
Record name | [1,1′-Biphenyl]-3-amine, 3′-fluoro-4′-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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